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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitrobenzoic acid

Cat. No.: B047378

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-dinitrobenzoic acid is a valuable chemical intermediate in organic synthesis,
particularly in the development of novel pharmaceuticals and agrochemicals. Its multifunctional
structure, featuring a carboxylic acid, a bromine atom, and two nitro groups, allows for diverse
chemical modifications, making it a key building block for complex molecular architectures. This
document provides a detailed protocol for a plausible two-step synthesis of 2-Bromo-3,5-
dinitrobenzoic acid, commencing from benzoic acid. The proposed pathway involves the
dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid, followed by a selective bromination.

Physicochemical Data

A summary of the key physical and chemical properties of the target compound, 2-Bromo-3,5-
dinitrobenzoic acid, is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-3,5-dinitrobenzoic acid
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Property Value

CAS Number 116529-60-3[1]

Molecular Formula C7H3BrN206[1]

Molecular Weight 291.01 g/mol [1]

Appearance Not explicitly stated, likely a crystalline solid.
Melting Point Not available in search results.

) ) >98.0% (Typical for similar commercial
Purity (Typical) oroducts)(2]

Proposed Synthetic Pathway

The synthesis of 2-Bromo-3,5-dinitrobenzoic acid can be logically achieved through a two-
step process starting from benzoic acid. The proposed pathway involves the initial dinitration of
benzoic acid to form 3,5-dinitrobenzoic acid, followed by the bromination of this intermediate.

Step 2: Bromination

Step 1: Dinitration

Fuming HNOs Nitration

Conc. H2S04

Br2 Elomitatiol 2-Bromo-3,5-dinitrobenzoic acid)

3,5-Dinitrobenzoic Acid Fe (catalyst)

Benzoic Acid

Click to download full resolution via product page

Caption: Two-step synthesis of 2-Bromo-3,5-dinitrobenzoic acid.

Experimental Protocols
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This protocol is adapted from a well-established procedure for the nitration of benzoic acid.[3]

[4]
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Materials:

Benzoic acid

o Concentrated sulfuric acid (H2SOa, sp. gr. 1.84)

e Fuming nitric acid (HNOs, sp. gr. 1.5)

e Ice

¢ Distilled water

e 50% Ethanol

Equipment:

Round-bottomed flask (2 L)

o Beaker

e |ce bath

o Magnetic stirrer and stir bar or mechanical stirrer

e Heating mantle or oil bath

e Bichner funnel and filter flask

Procedure:

e In a2 L round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of
concentrated sulfuric acid.

 Stir the mixture until the benzoic acid is completely dissolved.

¢ |n a well-ventilated fume hood, cool the mixture in an ice bath.

e Slowly add 100 mL of fuming nitric acid in small portions, ensuring the temperature of the
reaction mixture is maintained between 70°C and 90°C by external cooling.[3]
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 After the addition is complete, cover the flask and let it stand for at least one hour.
» Heat the mixture on a steam bath for 4 hours.

e Add an additional 75 mL of fuming nitric acid and continue heating on the steam bath for 3
hours, followed by heating in an oil bath at 135-145°C for another 3 hours.[3]

 Allow the reaction mixture to cool to room temperature.

o Carefully pour the cooled mixture over a mixture of 800 g of crushed ice and 800 mL of water
with vigorous stirring.

» Allow the precipitate to stand for 30 minutes.

e Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration using a Buichner funnel and
wash the solid with cold water until the washings are free of sulfates.

e The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic
acid (yields typically 54-58%, with a melting point of 205-207°C).[3]

Step 2: Synthesis of 2-Bromo-3,5-dinitrobenzoic acid

This is a general protocol for the bromination of a deactivated aromatic ring, which should be
performed with caution.

Materials:

3,5-Dinitrobenzoic acid (from Step 1)

e Liquid bromine (Brz)

e Iron filings (Fe) or anhydrous iron(lll) bromide (FeBrs) as a catalyst
« Inert solvent (e.g., dichloromethane or 1,2-dichloroethane)

e 10% Sodium bisulfite (NaHSOs) solution

e Saturated sodium bicarbonate (NaHCOs) solution
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e Concentrated hydrochloric acid (HCI)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

Equipment:

Three-necked round-bottomed flask

Reflux condenser with a gas trap

Dropping funnel

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Buichner funnel and filter flask

Procedure:

In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, reflux
condenser, and a dropping funnel, add 3,5-dinitrobenzoic acid and a catalytic amount of iron
filings.

Add a suitable volume of an inert solvent, such as dichloromethane, to dissolve or suspend
the starting material.

From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture at room
temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas,
which should be neutralized by a gas trap.

After the addition is complete, heat the mixture to reflux for several hours to drive the
reaction to completion. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

Once the reaction is complete, cool the mixture to room temperature.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-
brown color of bromine disappears.

Transfer the mixture to a separatory funnel.

Extract the product into the agqueous phase by adding a saturated sodium bicarbonate
solution.

Separate the aqueous layer and wash it with the organic solvent to remove any unreacted
starting material.

Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric
acid until the product precipitates.

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

The crude product can be further purified by recrystallization from an appropriate solvent
system.

Safety Precautions:

All manipulations should be carried out in a well-ventilated fume hood.

Concentrated acids and bromine are highly corrosive and toxic. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The reactions are exothermic and should be cooled appropriately to control the temperature.

Handle bromine with extreme care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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